molecular formula C33H41N5O4 B11542464 N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]

N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]

Cat. No.: B11542464
M. Wt: 571.7 g/mol
InChI Key: IQSMPABKRVLKGR-UHFFFAOYSA-N
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Description

N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as amides and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:

    Preparation of Intermediate Compounds: This involves the synthesis of benzamido and pyridinyl intermediates.

    Coupling Reactions: The intermediates are coupled using reagents such as carbodiimides to form the final compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE: Similar in structure but may have different substituents or functional groups.

    N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE: Another similar compound with variations in the pyridinyl or benzamido groups.

Uniqueness

The uniqueness of N4-(6-{4-[BIS(PROPAN-2-YL)CARBAMOYL]BENZAMIDO}PYRIDIN-2-YL)-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H41N5O4

Molecular Weight

571.7 g/mol

IUPAC Name

1-N-[6-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]pyridin-2-yl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C33H41N5O4/c1-20(2)37(21(3)4)32(41)26-16-12-24(13-17-26)30(39)35-28-10-9-11-29(34-28)36-31(40)25-14-18-27(19-15-25)33(42)38(22(5)6)23(7)8/h9-23H,1-8H3,(H2,34,35,36,39,40)

InChI Key

IQSMPABKRVLKGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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